

Application Notes: ^1H and ^{13}C NMR Characterization of 3-(Piperazin-1-yl)propanenitrile

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Compound of Interest

Compound Name: 3-(Piperazin-1-yl)propanenitrile

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol and compiled reference data for the ^1H and ^{13}C Nuclear Magnetic Resonance (NMR) characterization of **3-(Piperazin-1-yl)propanenitrile**. This document is intended to guide researchers in confirming the structure and purity of this compound, which is a valuable intermediate in medicinal chemistry and drug development.

Introduction

3-(Piperazin-1-yl)propanenitrile is a bifunctional molecule incorporating a piperazine ring and a propanenitrile side chain. The piperazine moiety is a common pharmacophore found in numerous clinically used drugs, valued for its ability to modulate physicochemical properties and interact with various biological targets. Accurate structural elucidation and purity assessment are critical in the synthesis and application of this compound. NMR spectroscopy is a primary analytical technique for the unambiguous determination of molecular structure.^[1] This document outlines the expected ^1H and ^{13}C NMR spectral data and provides a standardized protocol for sample preparation and data acquisition.

Molecular Structure and Atom Numbering

To facilitate the discussion of NMR data, the atoms of **3-(Piperazin-1-yl)propanenitrile** are numbered as follows:

Caption: Molecular structure and atom numbering of **3-(Piperazin-1-yl)propanenitrile**.

Predicted ^1H and ^{13}C NMR Data

The following tables summarize the predicted chemical shifts (δ) in parts per million (ppm), multiplicities, and assignments for the protons and carbons of **3-(Piperazin-1-yl)propanenitrile**. These values are based on typical chemical shifts for similar structural motifs.^{[2][3][4][5]} The actual experimental values may vary slightly depending on the solvent and concentration.

Table 1: Predicted ^1H NMR Data (400 MHz, CDCl_3)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~ 2.90	t, J = 7.0 Hz	4H	H-3, H-5
~ 2.65	t, J = 7.0 Hz	2H	H-7'
~ 2.50	t, J = 7.0 Hz	4H	H-2, H-6
~ 2.45	t, J = 7.0 Hz	2H	H-8'
~ 1.80	s (broad)	1H	N4-H

Table 2: Predicted ^{13}C NMR Data (100 MHz, CDCl_3)

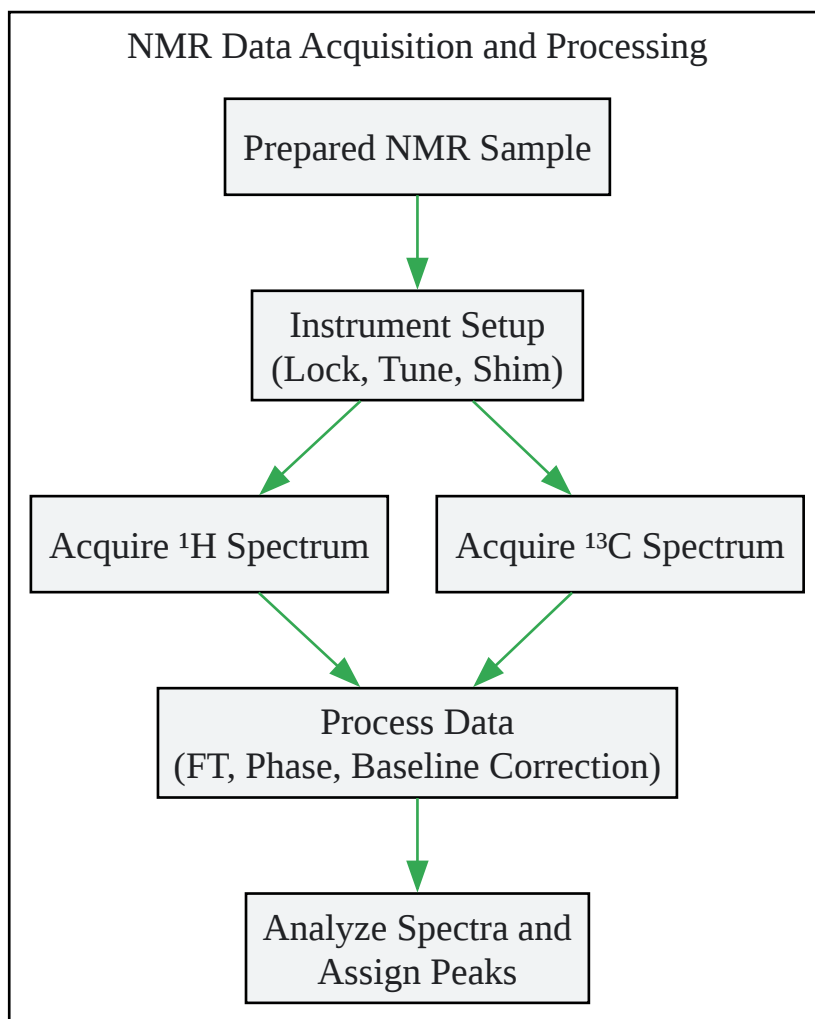
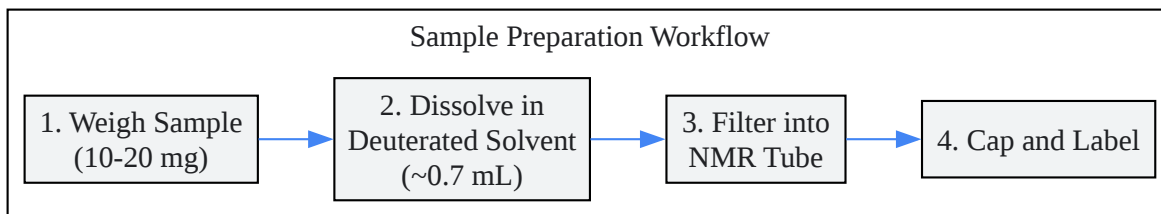
Chemical Shift (δ , ppm)	Assignment
~ 119.0	C-9' (CN)
~ 54.0	C-2, C-6
~ 53.0	C-7'
~ 46.0	C-3, C-5
~ 16.0	C-8'

Experimental Protocols

Sample Preparation

A standard protocol for preparing an NMR sample of a small organic molecule should be followed.^{[5][6][7][8][9]}

- **Weighing the Sample:** Accurately weigh approximately 10-20 mg of **3-(Piperazin-1-yl)propanenitrile** directly into a clean, dry vial.
- **Solvent Selection:** Choose a suitable deuterated solvent. Chloroform-d (CDCl_3) is a common choice for many organic molecules. Other solvents like dimethyl sulfoxide-d₆ (DMSO-d₆) or deuterium oxide (D_2O) can also be used depending on the sample's solubility and the desired chemical shift reference.
- **Dissolving the Sample:** Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial containing the sample.
- **Filtration:** To ensure a high-resolution spectrum, it is crucial to have a sample free of particulate matter.^[7] Filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube.
- **Capping and Labeling:** Securely cap the NMR tube and label it clearly with the sample identification.



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